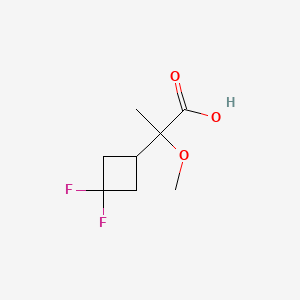
tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBUF-THIQ-2-COOH) is an organic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. It is a derivative of the isoquinoline family of compounds, which are known for their diverse biological activities. This compound has been found to possess a variety of beneficial properties, including antibacterial, antifungal, and antioxidant activities. In addition, it has been shown to have potential applications in the fields of drug delivery, chemical synthesis, and biochemistry.
科学研究应用
TBUF-THIQ-2-COOH has a wide range of potential applications in scientific research. It has been studied for its potential use as an antibacterial agent, an antifungal agent, and an antioxidant. In addition, it has been investigated for its potential to act as a drug delivery system and as a chemical synthesis intermediate. Furthermore, it has been studied for its potential to be used as a biochemical and physiological modulator.
作用机制
The mechanism of action of TBUF-THIQ-2-COOH is not yet fully understood. However, it is believed that the compound works by binding to molecules in the target cell and preventing them from performing their normal functions. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions. In addition, the compound is thought to have an effect on the cell membrane, likely by altering its permeability.
Biochemical and Physiological Effects
TBUF-THIQ-2-COOH has been shown to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the growth of certain bacteria and fungi, as well as to act as an antioxidant. In addition, it has been found to modulate the activity of certain enzymes and receptors, as well as to affect the expression of certain genes.
实验室实验的优点和局限性
The use of TBUF-THIQ-2-COOH in laboratory experiments has several advantages and limitations. One of the main advantages is its relatively low cost, which makes it a cost-effective reagent for many experiments. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, the compound is not very soluble in water and must be dissolved in an organic solvent before use. Furthermore, the compound is not very stable in the presence of light and must be stored in a dark container.
未来方向
The potential applications of TBUF-THIQ-2-COOH are vast, and there is much work still to be done to fully understand its properties and potential applications. Some potential future directions for research include further investigation of its antibacterial, antifungal, and antioxidant activities; further exploration of its potential to act as a drug delivery system; and further study of its potential to act as a biochemical and physiological modulator. In addition, further research is needed to determine the optimal conditions for synthesizing the compound and to explore its potential applications in chemical synthesis and biochemistry.
合成方法
TBUF-THIQ-2-COOH can be synthesized by a variety of methods. One of the most commonly used methods is the “one-pot” synthesis, which involves the reaction of tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (TBUF-THIQ-2-COOH) with a base and a reducing agent. In this method, the acid is first reacted with a base, such as sodium hydroxide, to form a salt. The salt is then reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to produce the desired product.
属性
IUPAC Name |
tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWIELKPQTRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)



![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)
![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)
